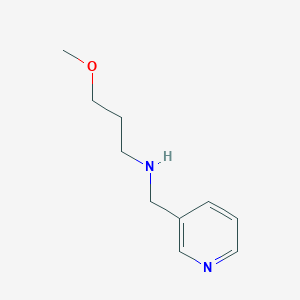

(3-Methoxy-propyl)-pyridin-3-ylmethyl-amine

Description

(3-Methoxy-propyl)-pyridin-3-ylmethyl-amine is a secondary amine featuring a pyridin-3-ylmethyl group attached to a 3-methoxypropyl chain. This compound is part of a broader class of pyridine derivatives with applications in medicinal chemistry and material science.

Properties

IUPAC Name |

3-methoxy-N-(pyridin-3-ylmethyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-13-7-3-6-12-9-10-4-2-5-11-8-10/h2,4-5,8,12H,3,6-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLQSEDOFFGXCFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNCC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390023 | |

| Record name | (3-Methoxy-propyl)-pyridin-3-ylmethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511237-63-1 | |

| Record name | 3-Pyridinemethanamine, N-(3-methoxypropyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=511237-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Methoxy-propyl)-pyridin-3-ylmethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxy-propyl)-pyridin-3-ylmethyl-amine can be achieved through various synthetic routes. One common method involves the reaction of 3-pyridylmethylamine with 3-methoxypropyl bromide under basic conditions . The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-propyl)-pyridin-3-ylmethyl-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Halides, thiols

Major Products Formed

Oxidation: N-oxides

Reduction: Amine derivatives

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Scientific Research Applications

1. Drug Development

(3-Methoxy-propyl)-pyridin-3-ylmethyl-amine has significant potential in drug synthesis. Its structure allows it to serve as a building block for various pharmaceutical compounds, particularly those targeting neurological and inflammatory disorders. Research indicates that derivatives of this compound can exhibit enhanced biological activity, making them suitable candidates for further development in therapeutic applications .

2. Biological Activity Studies

The compound has been investigated for its biological properties, including:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various bacterial strains.

- Antitumor Potential : Research indicates that certain derivatives may possess antitumor activity, potentially inhibiting cancer cell proliferation through various mechanisms .

Case Study 1: Antimicrobial Properties

A study explored the antimicrobial efficacy of this compound derivatives against Gram-positive and Gram-negative bacteria. Results demonstrated a significant reduction in bacterial growth, indicating potential for development as an antibiotic agent.

Case Study 2: Antitumor Activity

In vitro studies evaluated the cytotoxic effects of the compound on different cancer cell lines. The findings suggested that certain derivatives could induce apoptosis in cancer cells, highlighting their potential as anticancer agents. The mechanism involved the inhibition of specific signaling pathways associated with cell survival .

Mechanism of Action

The mechanism of action of (3-Methoxy-propyl)-pyridin-3-ylmethyl-amine involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways . These interactions are mediated by the functional groups present in the compound, which can form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the target molecules .

Comparison with Similar Compounds

Key Characteristics :

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares (3-Methoxy-propyl)-pyridin-3-ylmethyl-amine with structurally related pyridine derivatives:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point/°C | Synthetic Yield | References |

|---|---|---|---|---|---|---|

| This compound | C₁₀H₁₆N₂O | 180.247 | 3-Methoxypropyl, Pyridin-3-ylmethyl | Not reported | Not reported | |

| (3-(3-Pyridyloxy)propyl)methylamine | C₉H₁₄N₂O | 166.22 | 3-Pyridyloxypropyl | Not reported | ~40% | |

| N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine | C₁₂H₁₅N₅ | 229.28 | Cyclopropyl, Pyridin-3-yl, Methyl | 104–107 | 17.9% | |

| 3-Hydroxy-1-(3-methoxypropyl)-4-aroyl-pyrrol-2-one (Compound 35) | C₂₅H₂₈N₂O₄ | 406.2097 | 3-Methoxypropyl, Aroyl, Hydroxy | 252–254 | 47% | |

| 3-(Cyclopropylmethoxy)propylamine | C₁₃H₂₀N₂O | 220.31 | Cyclopropylmethoxy, Pyridin-4-ylmethyl | Not reported | Not reported |

Physicochemical Properties

- Solubility : The methoxy group in this compound improves water solubility compared to analogs with hydrophobic substituents (e.g., cyclopropylmethoxy in ).

- Thermal Stability : Pyrrol-2-one derivatives (e.g., Compound 35) exhibit higher melting points (>250°C) due to hydrogen bonding and rigid aromatic systems , whereas alkylamine derivatives (e.g., N-cyclopropyl-pyrazol-4-amine) melt at lower temperatures (~105°C) .

Biological Activity

(3-Methoxy-propyl)-pyridin-3-ylmethyl-amine, with the chemical formula CHNO and a molecular weight of 180.25 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

The compound has shown promise in various biological assays, particularly in the context of its interactions with specific receptors and enzymes. Its structure suggests potential activity related to neurotransmitter systems and possibly anti-inflammatory responses.

-

Receptor Interaction :

- The compound is hypothesized to interact with neurotransmitter receptors, particularly those involved in the serotonin and dopamine pathways, which are crucial for mood regulation and cognitive functions.

- Enzyme Inhibition :

- Cellular Effects :

In Vitro Studies

Table 1 summarizes key findings from various in vitro studies evaluating the biological activity of this compound:

Case Studies

- Case Study on Neurotransmitter Modulation :

- Anti-inflammatory Effects :

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (3-Ethoxy-propyl)-pyridin-3-ylmethyl-amine | Ethoxy group instead of methoxy | Lower receptor affinity |

| Pyridin-4-ylmethyl amine | Lacks propyl substitution | Reduced anti-inflammatory activity |

Q & A

Q. What are the common synthetic routes for preparing (3-Methoxy-propyl)-pyridin-3-ylmethyl-amine, and how can reaction efficiency be optimized?

Methodological Answer: Two primary methods are documented:

- Copper-catalyzed coupling : Reacting pyridinylmethyl halides with 3-methoxypropylamine in the presence of CuBr and Cs₂CO₃ in DMSO at 35°C (yield: 17.9%) .

- Nucleophilic substitution : Using 3-methoxypropylamine in ethanol under ambient conditions, followed by purification via column chromatography (yield: 47%) .

Optimization Strategies :

- Increase catalyst loading (e.g., CuBr) to enhance reaction rates.

- Use polar aprotic solvents (e.g., DMSO) to stabilize intermediates.

- Monitor reaction progress with TLC or NMR to minimize side products.

Comparative Table of Methods :

| Method | Catalyst/Reagents | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Copper-catalyzed coupling | CuBr, Cs₂CO₃ | DMSO | 35°C | 17.9% | |

| Nucleophilic substitution | – | Ethanol | Room temp | 47% |

Q. What spectroscopic techniques are essential for characterizing this compound, and how are key functional groups identified?

Q. How can researchers resolve contradictions in crystallographic data when determining the structure of derivatives?

Methodological Answer :

- Software Validation : Use SHELXL for refinement and cross-check with alternative programs (e.g., Olex2) to address outliers in thermal parameters .

- Twinned Data Analysis : Employ SHELXD for initial phasing and SHELXE for density modification in cases of twinning .

- High-Resolution Data : Collect data at synchrotron facilities (≤1.0 Å resolution) to reduce ambiguity in electron density maps.

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for this compound derivatives?

Methodological Answer :

- Substituent Variation : Synthesize analogs with modified methoxy chain lengths or pyridine substituents.

- In Vitro Assays : Test binding affinity (e.g., IC₅₀) against target receptors using radioligand displacement assays.

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and validate with MD simulations .

Q. How can reaction intermediates be identified and characterized during synthesis?

Methodological Answer :

- In-Situ Monitoring : Use LC-MS or flow NMR to capture transient intermediates.

- Isolation via Chromatography : Employ flash chromatography (e.g., hexane/EtOAc gradients) to separate intermediates.

- Kinetic Studies : Track reaction progress using time-resolved FTIR to identify rate-limiting steps .

Data Contradiction Analysis

Example Scenario : Discrepancies in NMR integration ratios.

Resolution :

- Solvent Effects : Re-record spectra in CDCl₃ instead of DMSO-d₆ to reduce signal broadening.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H-1H and 1H-13C couplings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.